

Navigating Dissolution Method Development: A Guide to the Pyramid Approach

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Compound of Interest		
Compound Name:	Pyramid	
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Welcome to the Technical Support Center for the "**Pyramid**" dissolution method. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the application of this systematic approach to dissolution method development.

Understanding the "Pyramid" Dissolution Method

The "Pyramid" or "Levels" concept in dissolution method development refers to a tiered approach for selecting a dissolution medium with the appropriate level of complexity based on the physicochemical properties of the drug and the formulation's characteristics. This systematic method, as described by Markopoulos, Andreas et al., aims to tailor the in vitro test conditions to be more predictive of in vivo performance, including the establishment of in vitro-in vivo correlations (IVIVC). The complexity of the dissolution media increases as one moves up the **pyramid**, from simple buffers to complex, multi-component biorelevant media.[1]

Frequently Asked Questions (FAQs)

Q1: What are the different levels of the "Pyramid" dissolution method?

A1: The "**Pyramid**" approach categorizes dissolution media into different levels of complexity. While the exact number of levels can vary, a general representation is as follows:

• Level 0: Simple Buffers: This forms the base of the **pyramid** and includes standard pharmacopeial buffers (e.g., HCl, phosphate buffers) at various physiological pH values



(e.g., 1.2, 4.5, 6.8). These are suitable for highly soluble drugs (BCS Class 1 and 3) where simple dissolution is expected.

- Level 1: Surfactant-Containing Media: For poorly soluble drugs (BCS Class 2 and 4), this
 level incorporates surfactants (e.g., Sodium Dodecyl Sulfate SDS) into the simple buffers to
 enhance drug solubility and achieve sink conditions.
- Level 2: Biorelevant Media (Fasted State): This level utilizes simulated intestinal fluids for the fasted state (FaSSIF), which contain bile salts and phospholipids to mimic the conditions in the small intestine before a meal. This is crucial for understanding the dissolution of lipophilic drugs.
- Level 3: Biorelevant Media (Fed State): The apex of the pyramid, this level employs simulated intestinal fluids for the fed state (FeSSIF). These media have higher concentrations of bile salts and phospholipids to simulate post-meal conditions and are essential for investigating potential food effects on drug dissolution and absorption.

Q2: When should I move to a higher level in the "Pyramid"?

A2: Progression to a higher level is warranted under several circumstances:

- Poorly Soluble Drugs: If the drug substance has low aqueous solubility across the physiological pH range.
- Failure to Achieve Sink Conditions: When the volume of the dissolution medium required to dissolve the highest dose of the drug is impractically large.
- Investigating Food Effects: To understand how the presence of food in the gastrointestinal tract might influence the dissolution and subsequent bioavailability of the drug.
- Developing an IVIVC: When the goal is to establish a correlation between the in vitro dissolution profile and the in vivo pharmacokinetic data.
- Formulation contains solubility-enhancing excipients: To understand the interplay between the formulation and the complex GI fluids.

Q3: Can the "Pyramid" approach be applied to all oral dosage forms?



A3: Yes, the principles of the "**Pyramid**" approach are applicable to various immediate-release and modified-release solid oral dosage forms, including tablets and capsules. The specific experimental conditions, such as apparatus type and agitation speed, will need to be adapted based on the dosage form's characteristics.

Troubleshooting Guide

This section addresses common pitfalls and provides solutions for issues that may arise during the implementation of the "**Pyramid**" dissolution method.

Issue 1: High Variability in Dissolution Results at Lower Pyramid Levels

Possible Causes:

- Inadequate Deaeration of the Medium: Dissolved gases can form bubbles on the dosage form or apparatus, interfering with the dissolution process.
- Coning: Undissolved excipients may form a cone at the bottom of the vessel, hindering further dissolution.
- Dosage Form Sticking or Floating: The tablet or capsule may adhere to the vessel walls or float on the surface of the medium, leading to inconsistent hydrodynamics.
- Improper Equipment Setup: Incorrect centering of the paddle/basket or vessel can cause variable hydrodynamics.

Troubleshooting Steps:

- Ensure Proper Deaeration: Deaerate the dissolution medium using a validated method (e.g., vacuum filtration, helium sparging).
- Adjust Agitation Speed: For coning issues with the paddle apparatus (USP Apparatus 2), a
 modest increase in the rotation speed (e.g., from 50 to 75 rpm) may be justified.
- Use of Sinkers: For floating dosage forms, a validated sinker can be used to keep the unit at the bottom of the vessel.



 Verify Equipment Calibration and Setup: Regularly verify the calibration and proper setup of the dissolution apparatus according to pharmacopeial standards.

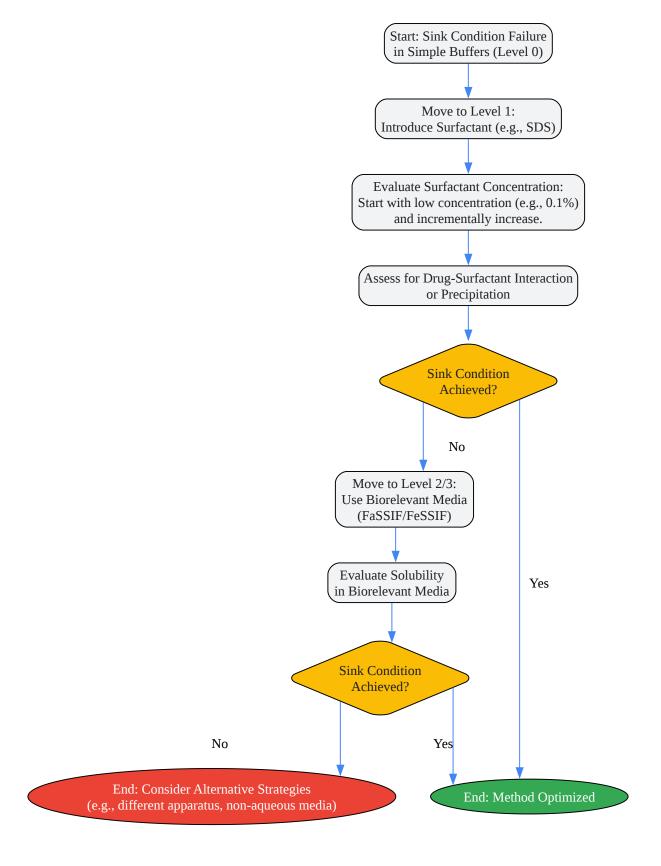
Issue 2: Difficulty in Achieving Sink Conditions for a Poorly Soluble Drug (BCS Class 2/4)

Possible Causes:

- The intrinsic solubility of the drug is very low in simple aqueous buffers.
- The highest dose strength is high, making it difficult to maintain sink conditions even in large volumes of media.

Troubleshooting Workflow:





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Caption: Troubleshooting workflow for achieving sink conditions.



Issue 3: Unexpected Precipitation of the Drug in Biorelevant Media

Possible Causes:

- pH Shift: The drug may be soluble at a lower pH (e.g., in the stomach) but precipitate at the higher pH of the small intestine.
- Interaction with Media Components: The drug may interact with bile salts or phospholipids, leading to the formation of insoluble complexes.
- Supersaturation and Crystallization: The formulation may generate a supersaturated solution that is not stable and crystallizes over time.

Troubleshooting Steps:

- Conduct a Two-Stage Dissolution Study: Simulate the gastrointestinal transit by first exposing the dosage form to simulated gastric fluid (SGF) and then transferring it to FaSSIF. This can help identify pH-dependent precipitation.
- Visual Observation: Carefully observe the dissolution vessels for any signs of cloudiness or particle formation.
- Filtration Studies: Use different filter types to ensure that precipitated drug is not being inadvertently removed during sampling.
- Characterize the Precipitate: If possible, collect and analyze the precipitate to confirm its identity.

Experimental Protocols

Protocol 1: Preparation of Fasted State Simulated Intestinal Fluid (FaSSIF)

This protocol is based on established literature and provides a standard method for preparing FaSSIF.

Materials:



- Sodium taurocholate
- Lecithin
- Maleic acid
- Sodium hydroxide
- Sodium chloride
- Purified water

Procedure:

- Prepare a buffer solution by dissolving maleic acid, sodium hydroxide, and sodium chloride in purified water.
- Adjust the pH of the buffer solution to 6.5 with sodium hydroxide or hydrochloric acid.
- In a separate container, dissolve sodium taurocholate and lecithin in the buffer solution with gentle stirring.
- The final medium should be a clear or slightly opalescent solution.

Quantitative Data: FaSSIF Composition

Component	Concentration
Sodium Taurocholate	3 mM
Lecithin	0.75 mM
Maleic Acid	19.12 mM
Sodium Hydroxide	34.8 mM
Sodium Chloride	68.62 mM
рН	6.5
Osmolality	~270 mOsmol/kg



Protocol 2: Two-Stage Dissolution for Investigating pH-Dependent Solubility

This protocol is designed to mimic the transit of a drug product from the stomach to the small intestine.

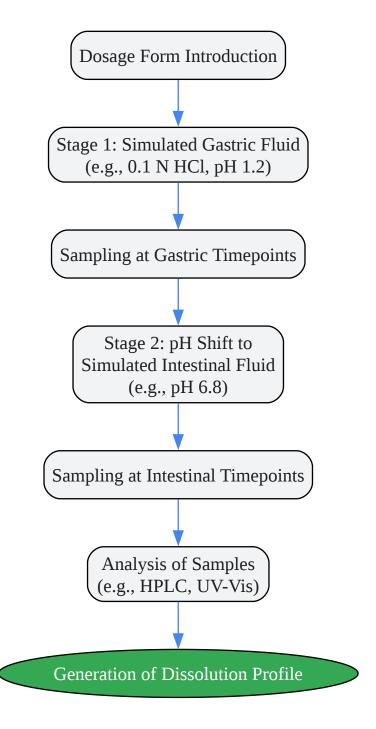
Apparatus: USP Apparatus 2 (Paddle)

Procedure:

- Stage 1 (Gastric):
 - Place the dosage form in 750 mL of 0.1 N HCl (pH 1.2) at 37°C.
 - Operate the apparatus at a specified speed (e.g., 50 rpm) for a predetermined time (e.g., 2 hours).
 - Withdraw samples at appropriate time points.
- Stage 2 (Intestinal):
 - After the gastric stage, add 250 mL of a pre-warmed (37°C) buffer concentrate to each vessel to raise the pH to a target intestinal pH (e.g., 6.8).
 - Continue the dissolution for a specified period, withdrawing samples at regular intervals.

Signaling Pathway: Logical Flow of Two-Stage Dissolution





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Caption: Logical workflow of a two-stage dissolution experiment.

By utilizing this technical support guide, we hope to provide you with the necessary tools and information to successfully navigate the common challenges associated with the "**Pyramid**" dissolution method development, leading to more robust and biorelevant in vitro testing.



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References

- 1. publications.tno.nl [publications.tno.nl]
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